molecular formula C19H17ClN4OS B11492280 6-benzyl-1-(3-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-benzyl-1-(3-chlorophenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11492280
M. Wt: 384.9 g/mol
InChI Key: PGTSQFVDXSFLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-BENZYL-1-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that belongs to the class of diazino[4,5-d]pyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a sulfanylidene moiety

Preparation Methods

The synthesis of 6-BENZYL-1-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of appropriate starting materials, such as benzylamine, 3-chlorobenzaldehyde, and thiourea, under controlled conditions. The reaction typically proceeds through the formation of intermediate compounds, followed by cyclization and oxidation steps to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis and green chemistry approaches have been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

6-BENZYL-1-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or thioethers. Substitution reactions can introduce different functional groups into the compound, further modifying its chemical properties .

Scientific Research Applications

6-BENZYL-1-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its cytotoxic activity against various cancer cell lines .

In medicine, this compound is being investigated for its potential as a CDK2 inhibitor, which could make it a valuable tool in cancer treatment. Its ability to inhibit specific enzymes and pathways involved in cell cycle regulation makes it a promising candidate for further development .

Mechanism of Action

The mechanism of action of 6-BENZYL-1-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By binding to the active site of CDK2, the compound inhibits its activity, leading to disruption of the cell cycle and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 6-BENZYL-1-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE include other diazino[4,5-d]pyrimidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives. These compounds share structural similarities and often exhibit comparable biological activities. the presence of specific functional groups, such as the benzyl and chlorophenyl groups, imparts unique properties to 6-BENZYL-1-(3-CHLOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE, making it distinct from its analogs .

Properties

Molecular Formula

C19H17ClN4OS

Molecular Weight

384.9 g/mol

IUPAC Name

6-benzyl-1-(3-chlorophenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C19H17ClN4OS/c20-14-7-4-8-15(9-14)24-17-16(18(25)22-19(24)26)11-23(12-21-17)10-13-5-2-1-3-6-13/h1-9,21H,10-12H2,(H,22,25,26)

InChI Key

PGTSQFVDXSFLHJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=CC=C3)N(C(=S)NC2=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.